2-(2-Methoxyethoxy)-5-methylaniline
Overview
Description
“2-(2-Methoxyethoxy)ethanol”, also known under trade names Methyl carbitol, is an industrial solvent and is also commonly used as a fuel system icing inhibitor (FSII) in jet fuels . It is a clear, colorless, hygroscopic liquid . Structurally it is an alcohol and an ether, with a formula CH3OCH2CH2OCH2CH2OH .
Synthesis Analysis
The synthesis of similar compounds has been reported. For example, spherical copper microparticles were synthesized by reduction of Cu2+ ions with benzyl alcohol in the presence of 2-[2-(2-methoxyethoxy)ethoxy]acetic acid at 195°C .
Molecular Structure Analysis
The molecular structure of “2-(2-Methoxyethoxy)ethanol” is C5H12O3 . The compound features a tetrahedral aluminium center attached to two hydride and two alkoxide groups, the latter derived from 2-methoxyethanol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-Methoxyethoxy)ethanol” include a density of 1.0±0.1 g/cm3, boiling point of 194.1±0.0 °C at 760 mmHg, vapour pressure of 0.1±0.8 mmHg at 25°C, enthalpy of vaporization of 50.1±6.0 kJ/mol, and flash point of 83.9±0.0 °C .
Scientific Research Applications
1. Fabrication and Characterization of Cotton Fabrics The compound is used in the fabrication and characterization of cotton fabrics with enhanced cleaning capability . It is grafted onto thermo-responsive random copolymer poly (2- (2-methoxyethoxy) ethoxyethyl methacrylate-co-acrylic acid), abbreviated as P (MEO2MA-co-AA), to the amino modified cotton fabrics . The cotton fabric with grafted P (MEO2MA-co-AA) possesses thermo-responsive ability .
Synthesis of Various Compounds
2-(2-Methoxyethoxy)-5-methylaniline is used in the synthesis of various compounds . Some of these compounds include 2- (2-Methoxyethoxy)ethanol, [2- (2-Methoxyethoxy)ethoxy] acetic acid, 2- (2-Methoxyethoxy)ethanamine, 2- [2- (2-Methoxyethoxy)ethoxy]acetic acid, 1- (2-Bromoethoxy)-2- (2-methoxyethoxy)ethane, and others .
Biomarker for Exposure to 2-(2-methoxyethoxy)ethanol
MEAA, a metabolite of 2-(2-Methoxyethoxy)-5-methylaniline, is a biomarker for exposure to 2-(2-methoxyethoxy)ethanol . This glycol ether has widespread use in various industrial applications and the specific use as an anti-icing additive in the military jet fuel formulation JP-8 .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(2-methoxyethoxy)-5-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-8-3-4-10(9(11)7-8)13-6-5-12-2/h3-4,7H,5-6,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCPCIOXHPSJMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901278522 | |
Record name | 2-(2-Methoxyethoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
156564-83-9 | |
Record name | 2-(2-Methoxyethoxy)-5-methylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=156564-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Methoxyethoxy)-5-methylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901278522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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